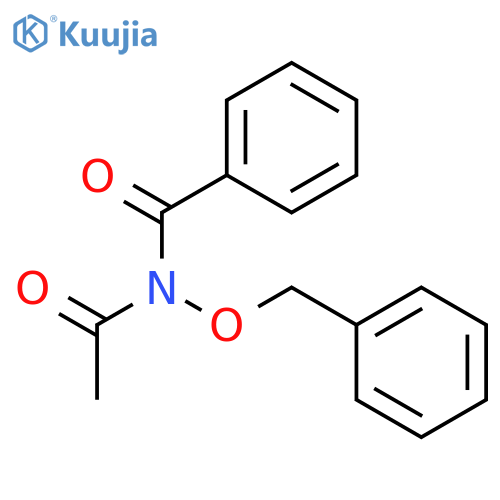

Cas no 22421-17-6 (N-acetyl-N-(benzyloxy)benzamide)

N-acetyl-N-(benzyloxy)benzamide 化学的及び物理的性質

名前と識別子

-

- N-acetyl-N-(benzyloxy)benzamide

- N-acetyl-N-phenylmethoxybenzamide

- 22421-17-6

-

- インチ: InChI=1S/C16H15NO3/c1-13(18)17(16(19)15-10-6-3-7-11-15)20-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3

- InChIKey: CWEFTDGWOYVKGR-UHFFFAOYSA-N

- ほほえんだ: CC(=O)N(C(=O)C1=CC=CC=C1)OCC2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 269.10519334g/mol

- どういたいしつりょう: 269.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

N-acetyl-N-(benzyloxy)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019139385-1g |

N-acetyl-N-(benzyloxy)benzamide |

22421-17-6 | 95% | 1g |

$400.00 | 2023-09-02 | |

| Crysdot LLC | CD12094462-5g |

N-acetyl-N-(benzyloxy)benzamide |

22421-17-6 | 95+% | 5g |

$671 | 2024-07-24 |

N-acetyl-N-(benzyloxy)benzamide 関連文献

-

1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

N-acetyl-N-(benzyloxy)benzamideに関する追加情報

N-acetyl-N-(benzyloxy)benzamide (CAS No. 22421-17-6): A Comprehensive Overview

N-acetyl-N-(benzyloxy)benzamide (CAS No. 22421-17-6) is a specialized organic compound with significant applications in pharmaceutical and chemical research. This benzamide derivative is known for its unique structural properties, making it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly interested in N-acetyl-N-(benzyloxy)benzamide uses due to its potential in drug development and material science.

The compound features an acetyl group and a benzyloxy moiety, which contribute to its reactivity and versatility. Its molecular formula is C16H15NO3, and it has a molecular weight of 269.30 g/mol. The presence of these functional groups allows N-acetyl-N-(benzyloxy)benzamide synthesis to be tailored for specific applications, such as peptide coupling or enzyme inhibition studies.

In recent years, the demand for N-acetyl-N-(benzyloxy)benzamide suppliers has grown, particularly in the pharmaceutical sector. This compound is often utilized as a building block for more complex molecules, including potential therapeutic agents. Its stability under various conditions makes it suitable for high-throughput screening and medicinal chemistry applications.

One of the trending topics in organic chemistry is the development of green synthesis methods. Researchers are exploring eco-friendly approaches to produce N-acetyl-N-(benzyloxy)benzamide, reducing the environmental impact of chemical manufacturing. This aligns with the global push toward sustainable chemistry and green pharmaceuticals.

The compound's solubility and stability profile are also critical factors for its applications. N-acetyl-N-(benzyloxy)benzamide solubility in organic solvents like DMSO and ethanol makes it ideal for laboratory use. Additionally, its thermal stability ensures reliable performance in various experimental conditions.

Another area of interest is the biological activity of N-acetyl-N-(benzyloxy)benzamide. Preliminary studies suggest potential interactions with enzyme targets, sparking curiosity about its role in drug discovery. Researchers are investigating its mechanism of action to uncover new therapeutic possibilities.

For those seeking N-acetyl-N-(benzyloxy)benzamide price or buy N-acetyl-N-(benzyloxy)benzamide online, it is essential to source the compound from reputable suppliers. Quality assurance, purity standards, and analytical data (such as HPLC or NMR reports) are crucial for research and industrial applications.

In summary, N-acetyl-N-(benzyloxy)benzamide (CAS No. 22421-17-6) is a versatile compound with growing importance in pharmaceutical research and chemical synthesis. Its unique properties and potential applications make it a subject of ongoing scientific exploration. As the demand for specialized organic intermediates increases, this compound is likely to remain a key player in advanced chemistry and drug development.

22421-17-6 (N-acetyl-N-(benzyloxy)benzamide) 関連製品

- 16653-19-3(2-(Benzyloxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2168867-22-7(3-(2-chloro-3,6-difluorophenyl)-2-oxopropanoic acid)

- 1342446-49-4(4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine)

- 926-59-0(sodium 3-oxobut-1-en-1-olate)

- 124167-43-7(4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside)

- 39243-00-0(7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione)

- 2248198-61-8((2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine)

- 2229316-22-5(3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol)

- 1804894-28-7(3-Cyano-4-methyl-2-(trifluoromethoxy)benzoic acid)

- 350997-61-4((1H-Pyrrol-2-yl)acetic acid hydrazide)